

The Crystalline Structure of Phenyltrimethylammonium Bromide: A Technical Guide

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Compound of Interest

Compound Name: *Phenyltrimethylammonium
bromide*

Cat. No.: *B102338*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltrimethylammonium bromide (PTAB), a quaternary ammonium salt, is a versatile compound with applications ranging from phase-transfer catalysis to its use as a reagent in organic synthesis.^{[1][2]} This technical guide provides a comprehensive overview of the crystalline characteristics of PTAB. While a definitive, publicly accessible crystallographic information file (CIF) for the simple bromide salt is not currently available in major crystallographic databases, this document outlines the standard experimental protocols for determining its crystal structure. Furthermore, it presents known physicochemical properties and illustrates key workflows relevant to its synthesis and application. This guide is intended to serve as a valuable resource for researchers and professionals working with this compound.

Introduction

Phenyltrimethylammonium bromide, with the chemical formula $C_9H_{14}BrN$, is a white to off-white crystalline solid.^[3] Its structure consists of a phenyl group and three methyl groups attached to a central nitrogen atom, forming a quaternary ammonium cation, with a bromide anion providing the counter-ion.^{[1][4]} This ionic nature dictates its physical properties, such as its solubility in polar solvents and its crystalline state at room temperature.^[3] Understanding the

precise three-dimensional arrangement of atoms in its crystal lattice is crucial for predicting its behavior in various applications, including its efficacy as a phase-transfer catalyst and its potential incorporation into pharmaceutical formulations.

Physicochemical Properties

A summary of the known physicochemical properties of **Phenyltrimethylammonium bromide** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₄ BrN	[5]
Molecular Weight	216.12 g/mol	[2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	215 °C (decomposes)	[2]
Solubility	Soluble in water	[3]
CAS Number	16056-11-4	[5]

Determination of Crystalline Structure: Experimental Protocol

The definitive method for elucidating the crystalline structure of an organic compound like **Phenyltrimethylammonium bromide** is single-crystal X-ray diffraction. The following provides a detailed, generalized protocol for this experiment.

Objective: To determine the unit cell parameters, space group, and atomic coordinates of **Phenyltrimethylammonium bromide**.

Materials:

- High-purity **Phenyltrimethylammonium bromide** crystals
- Suitable solvent for crystallization (e.g., ethanol, isopropanol/water mixture)

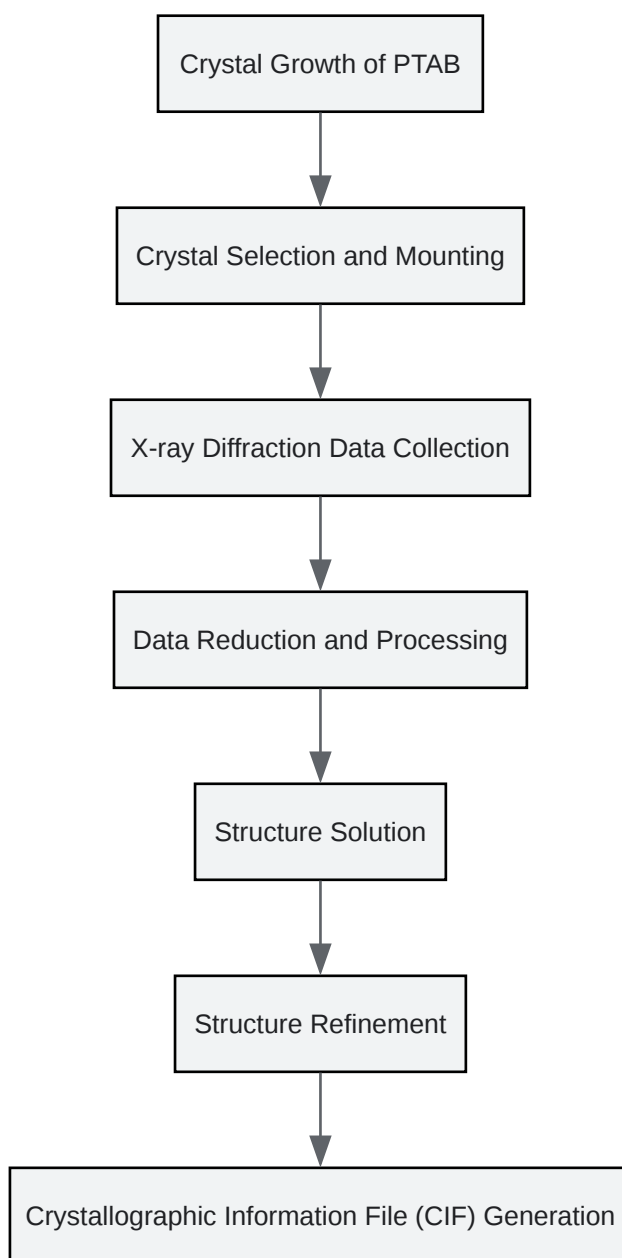
- Crystallization vials
- Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α) and a detector.

Methodology:

- Crystal Growth:
 - Prepare a saturated solution of **Phenyltrimethylammonium bromide** in a selected solvent at an elevated temperature.
 - Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent can also be employed.
 - Visually inspect the resulting solids under a microscope to identify single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects.
- Crystal Mounting:
 - Carefully select a suitable single crystal and mount it on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).
- Data Collection:
 - Mount the goniometer head on the diffractometer.
 - Center the crystal in the X-ray beam.
 - Perform an initial set of diffraction scans to determine the unit cell parameters and the crystal system.
 - Based on the unit cell, devise a data collection strategy to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ).
 - Collect the full sphere of diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

- Data Reduction and Structure Solution:
 - Integrate the raw diffraction images to obtain the intensities of each reflection.
 - Apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.
 - Determine the space group from the systematic absences in the diffraction data.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Structure Refinement:
 - Refine the initial structural model against the experimental diffraction data using least-squares methods. This process involves adjusting the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.
 - Locate and refine the positions of hydrogen atoms.
 - The quality of the final refined structure is assessed using metrics such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.

The following flowchart illustrates the general workflow for single-crystal X-ray diffraction.



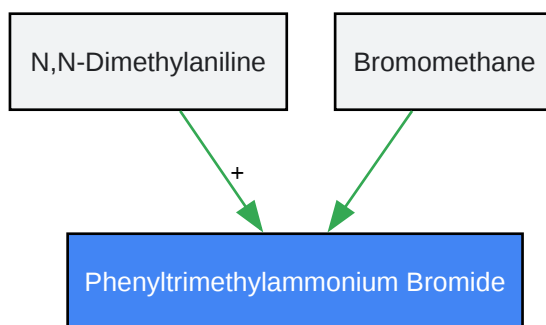
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Fig. 1: General workflow for single-crystal X-ray diffraction.

Synthesis and Applications

Synthesis of Phenyltrimethylammonium Bromide

Phenyltrimethylammonium bromide is typically synthesized via the quaternization of an amine. The following diagram illustrates the synthetic pathway.



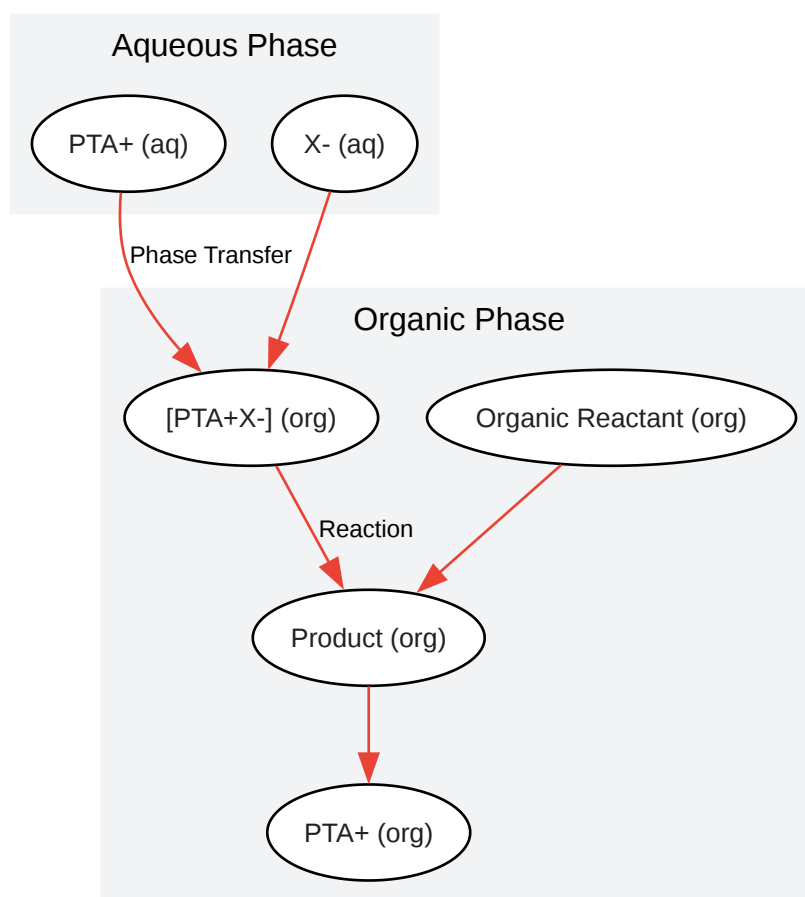
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Fig. 2: Synthesis of **Phenyltrimethylammonium Bromide**.

Application in Phase-Transfer Catalysis

One of the primary applications of **Phenyltrimethylammonium bromide** is as a phase-transfer catalyst. It facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium cation is soluble in both phases and can transport an anion from the aqueous phase to the organic phase, where the reaction can then proceed.

The logical relationship in this process is depicted below.



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Fig. 3: Logical flow of phase-transfer catalysis.

Conclusion

While a publicly available, complete crystal structure of **Phenyltrimethylammonium bromide** remains to be published, this guide provides the essential theoretical and practical framework for its study. The detailed experimental protocol for single-crystal X-ray diffraction offers a roadmap for researchers seeking to elucidate its structure. The summarized physicochemical data and the illustrated workflows for its synthesis and application in phase-transfer catalysis underscore its importance in chemical research and development. Future crystallographic studies are encouraged to fill the current data gap and provide a more complete understanding of this versatile compound at the atomic level.

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